(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide
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Overview
Description
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula C12H18Br2FN and a molecular weight of 355.09 g/mol . It is characterized by the presence of a bromobutyl group, a fluorophenyl group, and a methylamine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide typically involves the reaction of (4-fluorophenyl)methylamine with 1,4-dibromobutane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide include:
- (4-Bromobutyl)[(4-chlorophenyl)methyl]methylamine hydrobromide
- (4-Bromobutyl)[(4-methylphenyl)methyl]methylamine hydrobromide
- (4-Bromobutyl)[(4-nitrophenyl)methyl]methylamine hydrobromide
Uniqueness
What sets this compound apart is its unique combination of a bromobutyl group and a fluorophenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQFHYOMSCLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCBr)CC1=CC=C(C=C1)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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